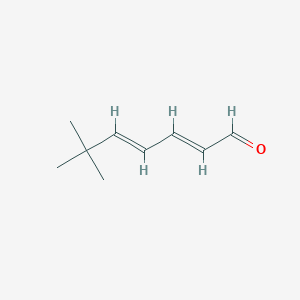
(2-Amino-5-(piperidin-4-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a piperidine ring. The unique structure of this compound makes it a versatile building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(piperidin-4-yl)phenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-5-(piperidin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to phenols or quinones using oxidizing agents.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
(2-Amino-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2-Amino-5-(piperidin-4-yl)phenyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of enzyme activity. This interaction is particularly relevant in the context of protease inhibition, where the compound can bind to the active site of the enzyme and prevent substrate access .
Comparaison Avec Des Composés Similaires
2-Aminophenylboronic acid: Lacks the piperidine ring, making it less sterically hindered and potentially less selective in certain reactions.
2-Aminopyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring, which can influence its electronic properties and reactivity.
2-Aminopyridine-4-boronic acid pinacol ester: Similar to the previous compound but with a different substitution pattern on the pyridine ring.
Uniqueness: (2-Amino-5-(piperidin-4-yl)phenyl)boronic acid stands out due to the presence of the piperidine ring, which can enhance its binding affinity and selectivity for certain biological targets. This structural feature also provides additional sites for chemical modification, making it a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C11H17BN2O2 |
|---|---|
Poids moléculaire |
220.08 g/mol |
Nom IUPAC |
(2-amino-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c13-11-2-1-9(7-10(11)12(15)16)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6,13H2 |
Clé InChI |
DXOSVSIUUPNOFR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C2CCNCC2)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene](/img/structure/B14083424.png)
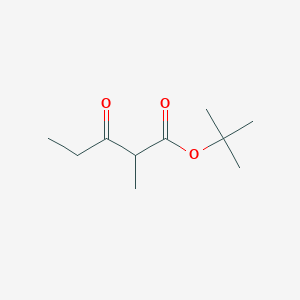

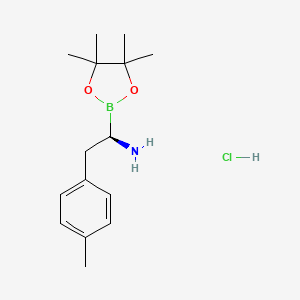
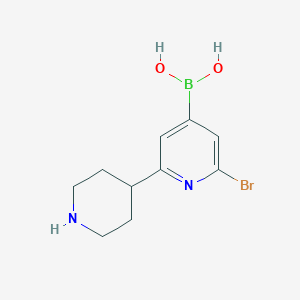

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
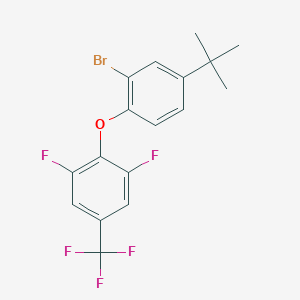
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)
